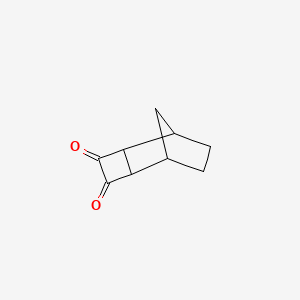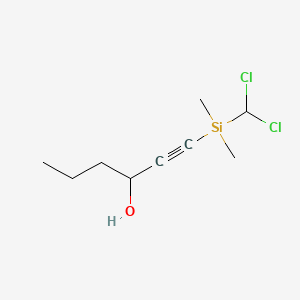
1-(Dichloromethyldimethylsilyl)-1-hexyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol is an organosilicon compound with the molecular formula C9H16Cl2OSi and a molar mass of 239.21 g/mol . This compound is characterized by the presence of a dichloromethyl group, a dimethylsilyl group, and a hexyn-3-ol moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol typically involves the reaction of hexyn-3-ol with dichloromethyl(dimethyl)silane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the study of biochemical pathways involving silicon.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol exerts its effects involves the interaction of its functional groups with various molecular targets. The dichloromethyl group can participate in nucleophilic substitution reactions, while the dimethylsilyl group can form stable silicon-oxygen bonds. These interactions can influence biochemical pathways and chemical reactions .
Comparación Con Compuestos Similares
1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol can be compared with other similar compounds, such as:
Dichlorodimethylsilane: A common reagent used in the synthesis of silicon-containing compounds.
Chlorodimethylsilane: Another silicon-based reagent with similar reactivity.
Methyltrichlorosilane: Used in the production of silicone polymers and resins.
The uniqueness of 1-[(Dichloromethyl)dimethylsilyl]-1-hexyn-3-ol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propiedades
Número CAS |
25898-71-9 |
|---|---|
Fórmula molecular |
C9H16Cl2OSi |
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
1-[dichloromethyl(dimethyl)silyl]hex-1-yn-3-ol |
InChI |
InChI=1S/C9H16Cl2OSi/c1-4-5-8(12)6-7-13(2,3)9(10)11/h8-9,12H,4-5H2,1-3H3 |
Clave InChI |
QIAUEGMSDLCASN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C#C[Si](C)(C)C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


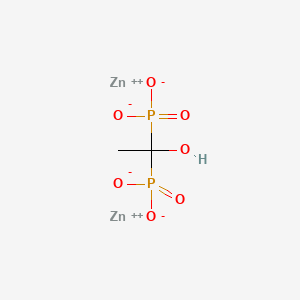
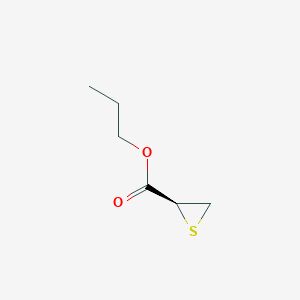
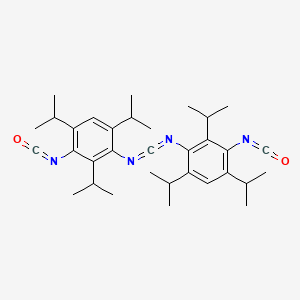
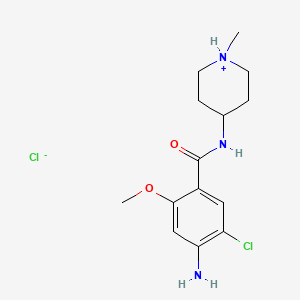
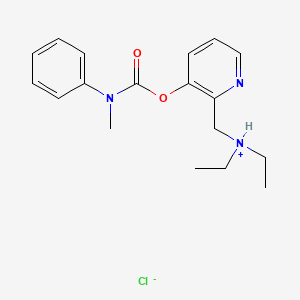
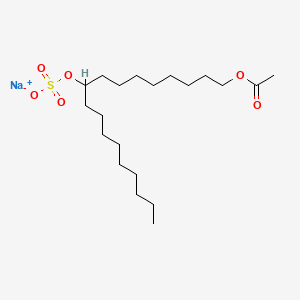
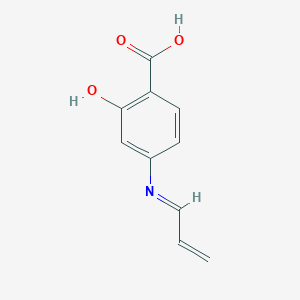
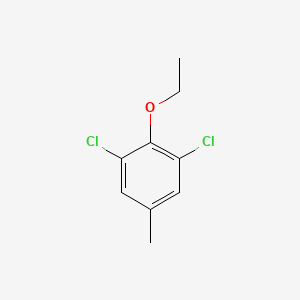
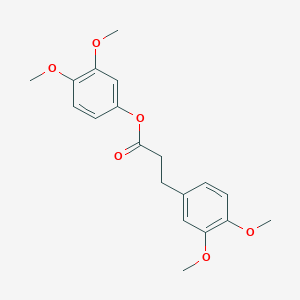
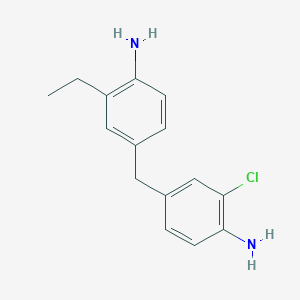

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

